Carfenazine (maleate)

Beschreibung

Historical Context and Evolution of Phenothiazine (B1677639) Antipsychotics

The story of carfenazine (B105584) is intrinsically linked to the broader history of phenothiazine antipsychotics, a class of drugs that revolutionized psychiatric treatment in the mid-20th century.

Early Developments and Structural Modifications in Neuroleptics

The journey of phenothiazine derivatives in medicine began unexpectedly. Initially, compounds like methylene (B1212753) blue, a phenothiazine derivative synthesized in 1876, were used in histology and for their antimalarial properties. nih.govwikipedia.org In the mid-20th century, researchers exploring phenothiazine derivatives for their antihistaminic effects developed promethazine (B1679618). nih.gov A French surgeon, Henri-Marie Laborit, noted its calming effects on anxious patients, which paved the way for further investigation into the psychiatric applications of this chemical class. nih.gov

This led to the synthesis of chlorpromazine (B137089), a compound with even more potent sedative effects. ourworldindata.org Its successful use in psychiatric patients in the early 1950s marked the dawn of the "psychopharmacological era" and spurred extensive research into modifying the phenothiazine structure to develop new neuroleptic agents. nih.govnih.govourworldindata.org Between 1954 and 1975, this research boom led to the introduction of approximately 40 different antipsychotic drugs worldwide. nih.gov These first-generation antipsychotics, also known as typical antipsychotics, were primarily characterized by their ability to block dopamine (B1211576) receptors. wikipedia.org

Placement of Carfenazine within the Phenothiazine Class

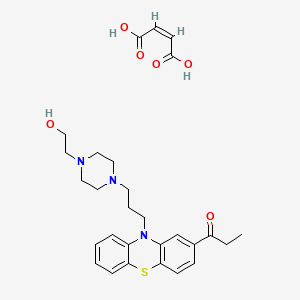

Carfenazine is classified as a typical antipsychotic belonging to the phenothiazine group. wikipedia.orgncats.io Phenothiazine antipsychotics are structurally categorized into three main groups based on the substituent on the nitrogen atom: aliphatic, piperidine, and piperazine (B1678402) compounds. wikipedia.orgnih.gov Carfenazine, with its piperazine-derived substituent, falls into the piperazine group. wikipedia.orgebi.ac.uk Specifically, it is a member of the class of phenothiazines characterized by a 10H-phenothiazine core with a propanoyl group at position 2 and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at the N-10 position. ebi.ac.uknih.gov

Table 1: Classification of Phenothiazine Antipsychotics

| Group | Chemical Characteristic | Example Compound |

|---|---|---|

| Aliphatic | Bearing acyclic groups | Chlorpromazine |

| Piperidine | Bearing piperidine-derived groups | Thioridazine |

| Piperazine | Bearing piperazine-derived substituents | Carfenazine , Fluphenazine (B1673473) |

Historical Development Codes and Nomenclature

In the course of its development and research, carfenazine has been known by several different names and codes. Its former developmental code was WY-2445. wikipedia.orgmedkoo.com It has also been referred to by the code NSC-71755. wikipedia.orgcaymanchem.com The United States Adopted Names (USAN) council designated it as carphenazine maleate (B1232345). wikipedia.org The British Approved Name (BAN) is carphenazine. wikipedia.org The International Nonproprietary Name (INN) is carfenazine. wikipedia.org It was marketed under the brand name Proketazine. wikipedia.orgncats.io

Table 2: Nomenclature and Development Codes for Carfenazine

| Type | Name/Code |

|---|---|

| Developmental Code | WY-2445 wikipedia.orgmedkoo.com |

| Developmental Code | NSC-71755 wikipedia.orgcaymanchem.com |

| USAN | Carphenazine maleate wikipedia.org |

| BAN | Carphenazine wikipedia.org |

| INN | Carfenazine wikipedia.org |

| Brand Name | Proketazine wikipedia.orgncats.io |

Scope and Significance of Carfenazine Hydrogen Maleate Research

Research involving carfenazine hydrogen maleate has contributed to the broader understanding of neuropharmacology and the function of specific neurotransmitter systems.

Contributions to Neuropharmacology Research

Studies involving carfenazine have provided insights into the mechanisms of action of phenothiazine antipsychotics. nih.gov As a dopaminergic antagonist, it has been used as a tool to explore the role of dopamine in various physiological processes. ebi.ac.ukebi.ac.uk For instance, research has investigated its effects on thermoregulation in animal models, suggesting a role for dopamine in phenothiazine-induced hypothermia. caymanchem.com Although it was eventually withdrawn from the market, its study contributed to the body of knowledge that informed the development of later generations of antipsychotic medications. wikipedia.org

Relevance in the Study of Dopaminergic Systems

Carfenazine's primary mechanism of action is the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. ncats.iomedkoo.com This action is central to its antipsychotic effects and makes it a relevant compound for studying the dopaminergic system. frontiersin.org The dopaminergic system is crucial for modulating cognitive and motor behavior, and its dysregulation is implicated in conditions like schizophrenia. mdpi.com Research on first-generation antipsychotics like carfenazine helped establish the "dopamine hypothesis of schizophrenia," which posits that an imbalance in dopamine signaling contributes to the symptoms of the disorder. nih.gov By observing the effects of dopamine receptor blockade by compounds such as carfenazine, researchers have been able to better understand the role of dopamine in psychosis. nih.gov

Eigenschaften

CAS-Nummer |

2975-34-0 |

|---|---|

Molekularformel |

C52H66N6O8S2 |

Molekulargewicht |

967.2 g/mol |

IUPAC-Name |

but-2-enedioic acid;bis(1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one) |

InChI |

InChI=1S/2C24H31N3O2S.C4H4O4/c2*1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h2*3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8) |

InChI-Schlüssel |

NHWOZGRGNOBJJZ-UHFFFAOYSA-N |

Isomerische SMILES |

CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2975-34-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Carphenazine Dimaleate; Proketazine maleate; Proketazine; Proketazine dimaleate; Procethazine dimaleate; carphenazine maleate; |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Carfenazine and Its Derivatives

Chemical Synthesis Pathways of Carfenazine (B105584)

The synthesis of Carfenazine primarily revolves around the construction of its characteristic phenothiazine (B1677639) core and the subsequent attachment of the side chain. Two notable methods employed are alkylation-based approaches and alternative techniques such as ketalization.

Alkylation-Based Synthetic Approaches

A prominent synthetic route to Carfenazine involves a multi-step alkylation process. This method begins with the appropriate phenothiazine precursor, which is then subjected to a series of reactions to introduce the necessary functional groups.

A common starting material is 2-propionylphenothiazine. The synthesis proceeds through two key alkylation steps. The first step involves the reaction of 2-propionylphenothiazine with a bifunctional alkylating agent, such as 1-bromo-3-chloropropane. This reaction introduces a propyl chloride chain at the nitrogen atom of the phenothiazine ring.

The second alkylation step involves the reaction of the intermediate, 10-(3-chloropropyl)-2-propionylphenothiazine, with 1-(2-hydroxyethyl)piperazine. This step attaches the piperazine-ethanol side chain, completing the core structure of Carfenazine.

| Step | Reactants | Product |

| 1 | 2-propionylphenothiazine, 1-bromo-3-chloropropane | 10-(3-chloropropyl)-2-propionylphenothiazine |

| 2 | 10-(3-chloropropyl)-2-propionylphenothiazine, 1-(2-hydroxyethyl)piperazine | Carfenazine |

Alternative Synthetic Techniques (e.g., Ketalization)

Alternative synthetic strategies have also been explored to potentially improve the efficiency and yield of Carfenazine synthesis. One such technique mentioned in the literature is the use of ketalization. This approach involves the protection of the ketone group in the 2-propionylphenothiazine starting material as a ketal. This protecting group strategy can prevent unwanted side reactions during the alkylation steps, potentially leading to a cleaner reaction profile and easier purification of the final product. After the side chain has been successfully attached, the ketal protecting group is removed to regenerate the ketone functionality, yielding Carfenazine.

Synthetic Strategies for Phenothiazine Analogues

The synthesis of Carfenazine is a specific example within the broader field of phenothiazine chemistry. Understanding the general principles of phenothiazine synthesis and the strategies for creating derivatives is crucial for the development of new compounds with tailored properties.

General Principles of Phenothiazine Synthesis

The foundational method for synthesizing the phenothiazine nucleus dates back to the late 19th century and involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst, such as iodine. slideshare.net This reaction, known as the Bernthsen synthesis, proceeds via a thionation reaction, where the sulfur atom bridges the two phenyl rings of diphenylamine, forming the characteristic tricyclic phenothiazine structure. The reaction is typically carried out at high temperatures. cutm.ac.in

Modern variations of this method exist, but the core principle of cyclizing a diphenylamine derivative with a sulfur source remains a fundamental approach in the synthesis of many phenothiazine compounds. wikipedia.org

Exploration of Prodrug Synthesis from Acyl-Alkyl Derivatives

The concept of prodrugs is a strategic approach in medicinal chemistry to improve the pharmacokinetic properties of a parent drug. For phenothiazine analogues, the synthesis of prodrugs from acyl-alkyl derivatives has been an area of investigation. This strategy typically involves modifying the core phenothiazine structure by introducing an acyl-alkyl group. This modification can enhance properties such as lipophilicity, which may improve absorption and distribution.

The synthesis of these prodrugs often starts with a phenothiazine derivative containing a reactive functional group, such as a hydroxyl or an amino group, on the side chain. This group can then be acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to form an ester or amide linkage. The choice of the acyl group can be varied to fine-tune the properties of the resulting prodrug. Once administered, these prodrugs are designed to be metabolized in the body, releasing the active phenothiazine compound. While the specific synthesis of Carfenazine prodrugs from acyl-alkyl derivatives is not extensively detailed in readily available literature, the general principles of prodrug design and synthesis are applicable to this class of compounds.

Optimization of Synthetic Yields and Purity for Research Applications

For any chemical synthesis intended for research applications, achieving high yields and purity is paramount. The multi-step synthesis of Carfenazine and its analogues presents several opportunities for optimization. Key factors that can be manipulated to improve the outcome of the synthesis include the choice of solvents, reaction temperatures, catalysts, and purification methods.

In the alkylation-based synthesis of Carfenazine, for instance, the choice of base used to deprotonate the phenothiazine nitrogen can significantly impact the reaction rate and the formation of byproducts. Similarly, the temperature at which the alkylation reactions are carried out needs to be carefully controlled to prevent side reactions and decomposition of the reactants or products.

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Models

The effects of phenothiazine (B1677639) compounds, the class to which carfenazine (B105584) hydrogen maleate (B1232345) belongs, have been extensively studied in various cellular models. These investigations provide insights into the potential mechanisms of action of carfenazine at the cellular level.

Investigations of Cell Proliferation and Cell Cycle Regulation

Phenothiazine derivatives have demonstrated significant effects on cell proliferation and the regulation of the cell cycle in cancer cells. frontiersin.orgresearchgate.net These compounds are known to inhibit cell proliferation by targeting different stages of the cell cycle. frontiersin.orgnih.gov Studies on various cancer cell lines have shown that phenothiazines can induce cell cycle arrest, a critical mechanism for controlling tumor growth. plos.orgresearchgate.net For instance, some derivatives have been observed to cause arrest in the G2/M phase of the cell cycle. nih.govnih.govfrontiersin.org This disruption of the normal cell cycle progression is a key aspect of their potential anti-cancer activity. plos.org The ability of phenothiazines to interfere with cell cycle regulation suggests a potential therapeutic application in oncology. plos.org

| Phenothiazine Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |

| Not Specified | General Cancer Cells | Disrupts cell cycle | frontiersin.org |

| Not Specified | General Cancer Cells | Inhibits proliferation | nih.gov |

| SPOPP-3 (a dispiropiperazine derivative) | SW480 human cancer cells | Arrest at G2/M phase | nih.gov |

| MST-16 (a bis(2, 6-dioxopiperazine) derivative) | Murine leukemia L1210 cells | Arrest in late G2 or prophase | nih.gov |

| Cinobufagin | A375 human malignant melanoma cells | Arrest at G2/M phase | frontiersin.org |

Studies on Apoptosis Induction and Angiogenesis Inhibition

Phenothiazines have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. frontiersin.orgresearchgate.net This induction of apoptosis is a key mechanism behind their potential anticancer effects. nih.gov The process of apoptosis induction by phenothiazines can involve multiple cellular pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. nih.govnih.gov For example, some β-elemene piperazine (B1678402) derivatives, which share structural similarities with phenothiazines, have been shown to induce apoptosis through both mitochondrial and death receptor-mediated pathways. nih.gov

In addition to inducing apoptosis, phenothiazines have also been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. frontiersin.orgnih.gov These compounds can inhibit the production of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. frontiersin.org By targeting both apoptosis and angiogenesis, phenothiazines may offer a multi-pronged approach to cancer therapy.

| Compound Class | Effect | Mechanism | Reference |

| Phenothiazines | Induce apoptosis | Multiple pathways | frontiersin.orgresearchgate.net |

| Phenothiazines | Inhibit angiogenesis | Inhibit VEGF production | frontiersin.orgnih.gov |

| β-Elemene piperazine derivatives | Induce apoptosis | ROS generation, caspase activation | nih.gov |

Evaluation of Oxidative Stress Induction

Phenothiazine derivatives have been shown to induce oxidative stress in cells, which can contribute to their therapeutic and toxic effects. frontiersin.org This oxidative stress is often mediated by the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov For instance, chlorpromazine (B137089), a well-known phenothiazine, has been shown to promote the production of ROS, leading to cell membrane and DNA damage in bacteria. nih.gov Similarly, other phenazine (B1670421) compounds, like 1-hydroxyphenazine, have been found to mediate the generation of superoxide (B77818) radicals. nih.govresearchgate.net The induction of oxidative stress is a recognized mechanism through which these compounds can exert their biological activities, including their antimicrobial and potential anticancer effects. scientiaricerca.com

| Phenothiazine/Phenazine Derivative | Effect | Mechanism | Reference |

| Phenothiazines (general) | Induce oxidative stress | ROS generation | frontiersin.org |

| Chlorpromazine | Promotes ROS production | Leads to cell membrane and DNA damage | nih.gov |

| 1-Hydroxyphenazine | Mediates superoxide radical generation | - | nih.govresearchgate.net |

In Vitro Assessment of Antimicrobial Activity

Phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. researchgate.netiiarjournals.org Their antibacterial properties have been observed against both Gram-positive and Gram-negative bacteria. researchgate.net For example, several phenothiazine derivatives have shown inhibitory effects against multidrug-resistant strains of Acinetobacter baumannii. nih.govoup.com The mechanism of their antimicrobial action can involve the generation of reactive oxygen species (ROS), leading to damage of the cell membrane and DNA. nih.gov

Furthermore, certain phenothiazine derivatives have exhibited antifungal activity. For instance, a fluphenazine (B1673473) derivative, CWHM-974, has shown improved antifungal activity against Candida albicans. nih.gov The antimicrobial potential of phenothiazines makes them an interesting class of compounds for further investigation in the context of infectious diseases. africaresearchconnects.comresearchgate.net

| Phenothiazine Derivative(s) | Target Organism(s) | Observed Effect | Reference |

| Various | Bacteria and fungi | Broad-spectrum antimicrobial activity | researchgate.netiiarjournals.org |

| Promethazine (B1679618), trifluoperazine, thioridazine, chlorpromazine | Acinetobacter baumannii (multidrug-resistant) | Inhibition of growth | nih.govoup.com |

| CWHM-974 (Fluphenazine derivative) | Candida albicans | Improved antifungal activity | nih.gov |

| 2-substituted 10H-phenothiazines | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Notable antibacterial activity | africaresearchconnects.com |

In Vitro Metabolic Studies relevant to Mechanism (e.g., glucose uptake inhibition)

Animal Model Studies in Neuropharmacology

Animal models have been instrumental in characterizing the neuropharmacological properties of phenothiazine antipsychotics, including carfenazine. nih.gov These studies have helped to elucidate the mechanism of action of these drugs, which primarily involves the blockade of dopamine (B1211576) receptors in the brain. nih.govdrugs.com Phenothiazines are classified as typical antipsychotics and are known to be effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. nih.govbritannica.com

In animal models, phenothiazines have been shown to antagonize the effects of dopamine agonists. nih.gov These models are crucial for evaluating the efficacy and potential side effects of antipsychotic drugs. nih.gov However, it is also recognized that these first-generation antipsychotics are generally less effective in addressing the negative and cognitive symptoms of schizophrenia. nih.gov Furthermore, they are associated with a risk of extrapyramidal side effects, which are movement disorders that can be observed and studied in animal models. drugs.commdpi.com While specific animal model studies focusing exclusively on carfenazine hydrogen maleate are not extensively detailed in the available literature, its pharmacological profile is understood within the broader context of the phenothiazine class. britannica.com

Assessment of Central Nervous System Effects (e.g., hypothermia)

Phenothiazines exert significant effects on the central nervous system (CNS), with one of the notable effects being the induction of hypothermia. nih.gov This effect is believed to be linked to the drug's mechanism of action, including the depression of the reticular activating system, which influences basal metabolism and body temperature. drugbank.comnih.gov

In preclinical animal models, such as rats, the administration of various phenothiazines has been shown to produce a drop in body temperature. nih.gov Research has indicated a correlation between the degree of hypothermia induced by a phenothiazine and its relative effectiveness as an antipsychotic agent, suggesting a shared underlying mechanism related to dopamine receptor blockade. nih.gov Due to their high lipophilicity, phenothiazines like chlorpromazine and promethazine readily cross the blood-brain barrier, leading to depressive and artificial hibernation-like effects on the CNS. nih.govresearchgate.net Their action also includes promoting vasodilation and inhibiting shivering, which contributes to a more rapid decrease in body temperature. nih.gov This CNS effect has been explored for its neuroprotective potential, where drug-induced hypothermia is investigated as a therapeutic strategy in models of ischemic stroke. doaj.orgnih.gov

Investigation of Dopamine-Mediated Responses in Animal Models

The primary mechanism of action for phenothiazine antipsychotics, including Carfenazine, is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain. drugbank.comnih.govnih.gov This antagonism of dopamine receptors is central to their therapeutic effects in treating psychosis. Animal models are crucial for investigating these dopamine-mediated responses.

The dopaminergic hypothesis of schizophrenia posits that an overactivity of the dopamine system is a key element of the disorder. researchgate.net Animal models are often designed to mimic this hyperdopaminergic state. For instance, the ability of a test compound to block behaviors induced by dopamine agonists (like amphetamine) is a reliable predictor of antipsychotic efficacy. nih.govacnp.org One such model measures prepulse inhibition (PPI) of the startle response, a measure of sensorimotor gating that is deficient in schizophrenic patients. The reversal of an amphetamine-induced deficit in PPI in rats is a standard preclinical test for antipsychotic activity. nih.gov Furthermore, long-term administration of antipsychotic drugs in rats has been shown to lead to the inactivation of dopamine neuron firing, a state referred to as depolarization block, which is believed to be relevant to their therapeutic timeline. mdpi.com

Utility of Animal Models for Phenothiazine Class Research

Animal models are indispensable tools in the research and development of antipsychotic drugs of the phenothiazine class. mdpi.com Although it is challenging to replicate the full spectrum of a complex human psychiatric disorder in an animal, these models are validated based on their ability to predict clinical efficacy (predictive validity), mimic underlying pathophysiology (construct validity), and resemble symptoms (face validity). acnp.orgbohrium.com

A variety of behavioral models are employed to assess the efficacy of phenothiazines:

Pharmacological Models: These involve administering agents that induce psychosis-like behaviors, such as dopamine agonists (amphetamine) or NMDA receptor antagonists (phencyclidine, ketamine), and then assessing the ability of the test drug to reverse these effects. researchgate.net

Behavioral Paradigms: Tests like the conditioned avoidance response, catalepsy induction, and prepulse inhibition are standard methods to screen for antipsychotic potential and extrapyramidal side effect liability. bohrium.com

Neurodevelopmental Models: These models aim to mimic the neurodevelopmental origins of schizophrenia. For example, prenatal exposure of rats to the mitotic agent methylazoxymethanol (B1197960) acetate (B1210297) (MAM) results in offspring that display behavioral and neuropathological features relevant to schizophrenia in adulthood. mdpi.com These models are valuable for testing novel therapeutic agents that may act on systems beyond dopamine receptors. mdpi.com

Preclinical Pharmacokinetic Investigations

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. These preclinical investigations are vital for understanding how the body processes a compound, which informs dosing and safety assessments for clinical trials.

In Vitro Metabolism Studies (e.g., cytochrome P450 enzyme interactions)

The metabolism of phenothiazines is extensive and occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms are essential for identifying the specific enzymes responsible for a drug's biotransformation.

For the phenothiazine class, multiple CYP isoforms have been identified as key contributors to metabolism. For example, studies on chlorpromazine have shown that CYP1A2 is the primary enzyme responsible for its N-demethylation and 5-sulfoxidation at therapeutic concentrations, with a smaller contribution from CYP3A4. nih.gov In contrast, the metabolism of another phenothiazine, levomepromazine, is mainly catalyzed by CYP3A4. researchgate.net Phenothiazines can also act as inhibitors of CYP enzymes, creating a potential for drug-drug interactions. Levomepromazine, for instance, has been shown to be a potent competitive inhibitor of CYP2D6. researchgate.netnih.gov Identifying which CYP enzymes metabolize a drug like Carfenazine is critical for predicting potential interactions with other co-administered medications.

Below is a table summarizing the contribution of various CYP450 enzymes to the metabolism of representative phenothiazines.

| Phenothiazine | Metabolic Pathway | Primary CYP Isoform(s) | Minor CYP Isoform(s) |

| Chlorpromazine | Mono-N-demethylation | CYP1A2 | CYP2C19, CYP3A4 |

| 5-sulfoxidation | CYP1A2 (64%) | CYP3A4 (34%) | |

| Levomepromazine | N-demethylation | CYP3A4 (78%) | Not specified |

| 5-sulfoxidation | CYP3A4 (72%) | Not specified |

Data derived from in vitro studies with human liver microsomes at therapeutic concentrations. nih.govresearchgate.net

Protein Binding Studies in Preclinical Models

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Unbound, or "free," drug is pharmacologically active. Phenothiazines, being basic and lipophilic compounds, generally exhibit high protein binding.

Studies using equilibrium dialysis have shown that phenothiazines bind to several types of plasma proteins. nih.gov Unlike acidic drugs that primarily bind to albumin, basic drugs like phenothiazines also bind significantly to alpha 1-acid glycoprotein (B1211001) (AAG), lipoproteins, and gamma-globulins. nih.gov AAG is often a high-affinity, low-capacity binding site for phenothiazines, while albumin provides a low-affinity, high-capacity interaction. nih.gov Understanding the protein binding characteristics of Carfenazine is important, as variations in plasma protein levels (e.g., in certain disease states) could alter the free fraction of the drug and potentially impact its efficacy and safety.

The table below details the binding characteristics of several phenothiazines to major plasma proteins.

| Plasma Protein | Binding Characteristic | Affinity | Capacity | Phenothiazines Studied |

| Alpha 1-Acid Glycoprotein | Primary Binding Protein | High (K = 10⁵-10⁶ M⁻¹) | Low (n = 0.5-1) | Chlorpromazine, Perphenazine, Trifluoperazine |

| Albumin | Secondary Binding Protein | Low | High | Chlorpromazine, Perphenazine, Trifluoperazine |

K = Affinity Constant; n = Number of binding sites. Data from equilibrium dialysis studies. nih.gov

Exploratory Absorption and Distribution Studies in Animal Models

Absorption and distribution studies trace the path of a drug through the body after administration. As highly lipophilic compounds, phenothiazines are generally well-absorbed and widely distributed throughout the body, including the CNS. nih.gov

Advanced Analytical Methodologies for Carfenazine Hydrogen Maleate Research

Chromatographic Techniques

Chromatography is the cornerstone of pharmaceutical analysis, providing the necessary separating power to analyze complex mixtures. For a compound like Carfenazine (B105584), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve important, albeit different, analytical roles.

High Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the predominant technique for the analysis of phenothiazines like Carfenazine in pharmaceutical formulations and biological matrices. mdpi.comresearchgate.net The method's versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it ideal for both quantification and purity assessment.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase. mdpi.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.comnih.gov Adjusting the pH of the buffer is crucial for controlling the retention time and peak shape of ionizable compounds like Carfenazine. mdpi.com Detection is most commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenothiazine (B1677639) chromophore exhibits strong absorbance. mdpi.com

A typical HPLC method for a phenothiazine derivative involves an isocratic or gradient elution on a C18 column. mdpi.comnih.gov Method validation according to regulatory guidelines (e.g., ICH) ensures the method is linear, precise, accurate, specific, and robust for its intended purpose. mdpi.commmu.ac.uk

Table 1: Illustrative HPLC Parameters for Phenothiazine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile : Acetate (B1210297) Buffer (pH 3.8) (55:45 v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 225 nm | mdpi.com |

| Temperature | Ambient or controlled (e.g., 25 °C) | nih.gov |

| Injection Volume | 10-20 µL | mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While Carfenazine itself is not sufficiently volatile or thermally stable for direct GC analysis, it can be analyzed following a chemical derivatization step. jfda-online.com Derivatization converts polar functional groups (like the secondary amine in the piperazine (B1678402) ring) into less polar, more volatile derivatives, improving chromatographic behavior and preventing thermal degradation in the hot injector and column. jfda-online.comnih.gov

Common derivatization procedures for amine-containing drugs include silylation (e.g., using MSTFA) or acylation. jfda-online.comnih.gov Once derivatized, the analyte is introduced into the GC, where it is separated on a capillary column (e.g., a BP-5 or Rtx-1MS) based on its boiling point and interaction with the stationary phase. mdpi.com Helium is typically used as the carrier gas. mdpi.comcore.ac.uk GC is most powerful when coupled with a mass spectrometer (GC-MS), which provides definitive identification of the analyte. mmu.ac.ukmdpi.com

Table 2: Typical GC Parameters for Derivatized Phenothiazine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) derivative (e.g., using MSTFA) | nih.gov |

| Column | Capillary Column (e.g., Rtx-1MS, 30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Carrier Gas | Helium at ~1 mL/min | mdpi.com |

| Injector Temperature | 280 °C | core.ac.uk |

| Oven Program | Initial temp 60-90°C, ramped to 280-300°C | core.ac.ukmdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | mdpi.com |

Spectrometric Detection Methods

Spectrometric methods are indispensable for both the structural elucidation (qualitative analysis) and measurement (quantitative analysis) of Carfenazine.

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass Spectrometry is a powerful detection technique, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), as it provides information about the mass-to-charge ratio (m/z) of the analyte and its fragments. mdpi.com

For quantitative analysis , MS is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. These modes offer exceptional sensitivity and selectivity by monitoring only specific m/z values corresponding to the target analyte, minimizing interference from other compounds.

For qualitative analysis , the fragmentation pattern (mass spectrum) generated by the ionization process serves as a molecular fingerprint. researchgate.net In electron ionization (EI) mode, used in GC-MS, Carfenazine would undergo characteristic fragmentation, often involving cleavage at the side chain attached to the phenothiazine ring system. mdpi.commmu.ac.uk In electrospray ionization (ESI), common in LC-MS, the protonated molecular ion ([M+H]+) is typically observed, and fragmentation can be induced (MS/MS) to yield structurally significant daughter ions. mdpi.commdpi.com The fragmentation pathways, such as the loss of the piperazine side chain, provide definitive structural confirmation. mdpi.comresearchgate.net

Table 3: Expected Mass Spectrometry Fragmentation for Phenothiazine Structures

| Ionization Mode | Parent Ion | Characteristic Fragmentation Pathway | Reference |

|---|---|---|---|

| EI (GC-MS) | Molecular Ion (M+) may be weak or absent | α-cleavage of the side chain from the phenothiazine ring | mdpi.com |

| ESI (LC-MS) | Protonated Molecular Ion ([M+H]+) | Loss of the entire N-substituted side chain | mdpi.commdpi.com |

| ESI-MS/MS | [M+H]+ | Fragmentation of the piperazine ring and side chain | mdpi.comresearchgate.net |

Ultraviolet-Visible Spectroscopy (UV/Vis) in Compound Detection

UV/Vis spectroscopy is a robust and widely used technique for the detection and quantification of Carfenazine, both in standalone spectrophotometry and as a detector for HPLC. mdpi.com The method is based on the principle that the phenothiazine moiety of Carfenazine contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. rsc.org

The absorption spectrum is characterized by one or more wavelengths of maximum absorbance (λmax). libretexts.org For quantitative analysis, absorbance is measured at a specific λmax and related to concentration via the Beer-Lambert law. A key aspect of analyzing ionizable compounds like Carfenazine is the effect of pH on the UV spectrum. Changes in pH can alter the ionization state of the molecule, leading to shifts in the λmax and changes in molar absorptivity. libretexts.org This phenomenon can be used to improve the specificity of an assay by measuring absorbance changes after the addition of acid or base. libretexts.org

Table 4: Influence of pH on UV/Vis Spectra of Ionizable Drugs

| Condition | Effect on Molecule | Expected Spectral Change | Reference |

|---|---|---|---|

| Acidic Solution (e.g., pH < 2) | Amine groups are protonated | Characteristic λmax for the cationic species | libretexts.org |

| Basic Solution (e.g., pH 13) | Molecule is in its free base form | Shift in λmax compared to the acidic spectrum | libretexts.org |

| Neutral Solution (e.g., pH ~7) | Equilibrium of protonated/unprotonated forms | Spectrum may be a composite or show an intermediate λmax | libretexts.org |

Advanced Techniques for Maleate (B1232345) Salt Analysis

Analysis of the maleate counter-ion is essential to confirm the salt form and stoichiometry of the drug substance. Since maleic acid lacks a strong UV chromophore suitable for typical RP-HPLC detection, specialized techniques are required.

One advanced approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is a chromatographic mode that uses a polar stationary phase (e.g., with a zwitterionic sulfobetaine (B10348) functional group) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. lcms.cz This technique is adept at retaining and separating highly polar, water-soluble analytes like maleate. lcms.cz

Because maleate is non-volatile and lacks a chromophore, it cannot be effectively detected by UV or standard MS detectors. Therefore, HILIC is often paired with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). lcms.cz An ELSD works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. The detector response is proportional to the mass of the analyte. lcms.cz Another established method for identifying the maleate moiety is Infrared (IR) Spectroscopy , which can confirm the presence of maleic acid through its characteristic vibrational frequencies after it has been isolated from the drug salt. nih.gov

Table 5: HILIC-ELSD Parameters for Maleate Counter-Ion Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HILIC (e.g., Zwitterionic-HILIC) | lcms.cz |

| Mobile Phase | High organic content (e.g., >60% Acetonitrile) with aqueous buffer | lcms.cz |

| Detector | Evaporative Light Scattering Detector (ELSD) | lcms.cz |

| ELSD Nebulizer/Evaporator Temp | Optimized based on mobile phase composition | lcms.cz |

| Quantification | Based on peak area relative to a maleate standard | lcms.cz |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Carfenazine (B105584), docking studies are crucial for understanding its interaction with dopamine (B1211576) receptors, which are the primary targets for its antipsychotic activity. Carfenazine acts as an antagonist at both dopamine D1 and D2 receptors in the brain. nih.govdrugbank.com

Prediction of Binding Affinities to Dopamine Receptors

While specific molecular docking studies detailing the binding affinities of Carfenazine hydrogen maleate (B1232345) to dopamine receptors are not extensively available in the public domain, the general principles of such studies can be inferred from research on other antipsychotic agents that target the D2 dopamine receptor. For instance, molecular docking studies on compounds like risperidone (B510) and its derivatives have been used to predict their binding energies and inhibition constants (pKi) for the D2 receptor. bioinformation.netnih.gov These studies typically involve creating a 3D model of the receptor and then computationally placing the ligand (the drug molecule) into the binding site to calculate the binding affinity. bioinformation.netnih.gov The binding affinity is a measure of the strength of the interaction between the drug and its target.

It is established that the clinical potency of first-generation antipsychotics, including phenothiazine (B1677639) derivatives, correlates with their affinity for the dopamine D2 receptor. researchopenworld.comresearchopenworld.com Although a precise binding energy value from a dedicated Carfenazine docking study is not available, its classification as a potent antipsychotic suggests a high binding affinity for the D2 receptor.

Elucidation of Binding Conformations and Key Interactions

The binding of a ligand to a receptor is not only dependent on the affinity but also on the specific interactions that stabilize the complex. Molecular docking can reveal the binding conformation of the drug and the key amino acid residues in the receptor that are involved in the interaction. For antipsychotics targeting the D2 receptor, interactions with specific residues are critical for their antagonist activity.

For example, docking studies with the antipsychotic drug haloperidol (B65202) have shown a strong binding affinity to the D2 receptor, with a binding energy of -11.1 kcal/mol in its most stable conformation. chemrxiv.orgchemrxiv.org Such studies help in understanding the molecular interactions that underpin the drug's pharmacological effect. While the specific residues and interactions for Carfenazine are yet to be detailed in published literature, it is expected to share common binding features with other phenothiazine antipsychotics. These would likely involve interactions with key residues within the D2 receptor's binding pocket, leading to the blockade of dopamine's natural signaling pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. These simulations can offer insights into the conformational flexibility of a drug molecule and its interactions with biological membranes, which are crucial for its absorption, distribution, and ultimately, its therapeutic action.

Conformational Analysis and Flexibility of Carfenazine

The three-dimensional shape of a drug molecule is critical for its ability to bind to its target receptor. Conformational analysis, often performed using MD simulations, explores the different spatial arrangements (conformers) that a molecule can adopt and their relative energies. nih.govmdpi.com For a molecule like Carfenazine, which has a flexible side chain, understanding its preferred conformations is key to understanding how it fits into the dopamine receptor binding site.

Investigation of Drug-Membrane Interactions

Before a drug can reach its intracellular or membrane-bound target, it must often cross cell membranes. The interaction of a drug with the lipid bilayer of the cell membrane is therefore a critical aspect of its pharmacology. MD simulations are a valuable tool for studying these interactions at an atomic level. biorxiv.orgnih.govnih.govupc.edumdpi.com

Studies on various drug molecules have shown that MD simulations can elucidate how a drug partitions into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties. nih.govnih.govupc.edumdpi.com For an amphipathic molecule like Carfenazine, it is expected to interact favorably with the lipid membrane. MD simulations could reveal how the hydrophobic phenothiazine core embeds within the hydrophobic core of the membrane, while the more polar side chain interacts with the lipid head groups or the aqueous environment. These interactions can influence the drug's permeability and concentration near its receptor target.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These calculations are instrumental in understanding the chemical reactivity and intrinsic properties of drugs like Carfenazine.

Quantum chemical analyses have been performed on various phenothiazine derivatives to understand their pharmacological action. researchopenworld.comsamipubco.comresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate a range of electronic descriptors. samipubco.comresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electronic chemical potential, offer insights into the molecule's reactivity and its ability to participate in electron transfer processes, which can be relevant for its interaction with biological targets. researchopenworld.comsamipubco.comresearchgate.net

For phenothiazine antipsychotics, it has been suggested that their ability to act as effective dopamine antagonists is related to their electron donor-acceptor properties. researchopenworld.comresearchopenworld.com Quantum chemical calculations can quantify these properties and help in understanding how they differ from those of dopamine, providing a rationale for their antagonist activity. researchopenworld.comresearchopenworld.com

Below is a table summarizing some of the key quantum chemical descriptors calculated for a selection of phenothiazine derivatives from the literature, which helps to contextualize the expected electronic properties of Carfenazine.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) |

| Phenothiazine (PP) | -5.13 | -0.72 | 4.41 | 2.205 |

| Propiomazine (PPC) | -5.25 | -1.59 | 3.66 | 1.83 |

| 2-Butoxy-10H-phenothiazine (BPPC) | -5.19 | -1.51 | 3.68 | 1.84 |

| 10-(2-(Piperidin-1-yl)ethyl)-10H-phenothiazine (BPPAC) | -5.08 | -0.65 | 4.43 | 2.215 |

| 10-(2-(Pyrrolidin-1-yl)ethyl)-10H-phenothiazine (BPPCA) | -5.11 | -2.04 | 3.07 | 1.535 |

This table is generated based on data from quantum chemical calculations on phenothiazine derivatives and is for illustrative purposes to show the types of parameters calculated in such studies. samipubco.com

Spectroscopic Property Simulations

Computational methods are also extensively used to simulate and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental techniques. For Carfenazine, theoretical predictions of its Ultraviolet-Visible (UV-Vis), infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra can aid in its structural characterization and the understanding of its electronic transitions and vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* and n-π* transitions. For phenothiazine derivatives, the absorption spectra are characterized by bands in the UV region, which are influenced by the substituents on the phenothiazine core. researchgate.net Computational simulations can help to rationalize these substituent effects on the absorption properties. researchgate.net

In the realm of vibrational spectroscopy, DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign the peaks observed in experimental spectra to specific molecular vibrations, such as C-H stretching, C=C bending, and the vibrations of the heterocyclic ring. This detailed assignment is invaluable for confirming the molecular structure of Carfenazine and its derivatives.

The simulation of NMR spectra is another critical application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C chemical shifts. nih.gov These theoretical chemical shifts, when compared with experimental data, can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic environment of the different nuclei in the molecule. rsc.org

Table 2: Representative Simulated Spectroscopic Data for Phenothiazine Derivatives

| Spectroscopic Technique | Parameter | Calculated Value for a Phenothiazine Derivative |

|---|---|---|

| UV-Vis | λmax (nm) | 286 (S0 → S1), 273 (S0 → S2), 265 (S0 → S3) |

| Fluorescence | Emission λmax (nm) | 647 |

| Phosphorescence | Emission λmax (nm) | 540 |

The data in this table is derived from computational studies on N-phosphorylated and S-oxide derivatives of phenothiazine and illustrates the types of spectroscopic properties that can be simulated. mdpi.com

De Novo Design and Virtual Screening for Novel Analogues

Computational techniques play a crucial role in the discovery and design of new drug candidates. For Carfenazine, both de novo design and virtual screening methodologies can be employed to explore the chemical space around the phenothiazine scaffold and identify novel analogues with potentially improved therapeutic properties.

De novo design involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This can be achieved through various algorithms that assemble molecular fragments in a way that complements the binding site of the target receptor. Quantitative Structure-Activity Relationship (QSAR) models are often developed to guide the design process. These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. ijcmas.com For phenothiazine derivatives, QSAR studies have been used to identify the key molecular descriptors that influence their therapeutic effects, which can then be used to design new compounds with enhanced activity. wisdomlib.org

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. u-strasbg.fr This is typically done using molecular docking simulations, which predict the binding pose and affinity of a ligand within the active site of a protein. researchgate.net For the discovery of novel Carfenazine analogues, a library of phenothiazine derivatives could be screened against relevant biological targets, such as dopamine or serotonin (B10506) receptors. The top-scoring compounds from the virtual screen can then be prioritized for experimental testing. Several studies have successfully employed virtual screening to identify novel inhibitors from phenothiazine libraries for various targets. nih.gov

Table 3: Representative Data from Virtual Screening and QSAR Studies of Phenothiazine Derivatives

| Study Type | Parameter | Reported Value/Finding |

|---|---|---|

| Virtual Screening | Docking Score (kcal/mol) | -8.5 to -10.5 for top hits against Trypanothione Reductase |

| QSAR | Correlation Coefficient (r²) | 0.75 for a 2D-QSAR model of antitubercular activity |

| De Novo Design | Predicted Property | Novel phenothiazine dyes with predicted power conversion efficiency >9% |

This table provides examples of the types of data generated in virtual screening and de novo design studies of phenothiazine derivatives, highlighting the potential of these methods for discovering new compounds with desired properties. wisdomlib.orgnih.govrsc.org

Future Directions and Emerging Research Avenues

Repurposing Potential of Carfenazine (B105584) in Other Therapeutic Areas (e.g., Oncology)

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy for accelerating the development of novel cancer treatments. oncologyoffense.comoncozine.com Phenothiazines, including carfenazine, have garnered significant attention for their potential anticancer properties. nih.govbrieflands.com This interest stems from their ability to influence key pathways involved in tumor growth and metastasis. sdu.dk

Investigating Phenothiazine-Mediated Anticancer Mechanisms

The anticancer effects of phenothiazines are multifaceted, targeting various cellular processes crucial for cancer cell survival and proliferation. nih.govbrieflands.com Research has illuminated several key mechanisms through which these compounds may exert their antitumor activity.

Phenothiazines have been shown to induce apoptosis , or programmed cell death, in cancer cells. brieflands.comnih.gov This is a critical mechanism for eliminating malignant cells. Furthermore, they can modulate critical signaling pathways that are often dysregulated in cancer. nih.govbrieflands.com These pathways include the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are central to cell growth, proliferation, and survival. brieflands.comnih.gov By inhibiting these pathways, phenothiazines can effectively halt tumor progression.

Another significant anticancer mechanism of phenothiazines is the inhibition of angiogenesis , the formation of new blood vessels that supply tumors with essential nutrients. nih.govbrieflands.com They can achieve this by downregulating the production of vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. brieflands.comnih.gov

Moreover, the cationic and amphiphilic nature of phenothiazines allows them to interact with and disrupt the integrity of the cancer cell plasma membrane. sdu.dkresearchgate.net This can lead to increased membrane permeability and ultimately, cell death. nih.govresearchgate.net This disruption of the plasma membrane may also play a role in overcoming multidrug resistance, a major challenge in cancer therapy. nih.govsdu.dk

The table below summarizes the key anticancer mechanisms of phenothiazines that are being actively investigated.

| Mechanism | Description | Key Molecular Targets/Pathways |

| Induction of Apoptosis | Programmed cell death of cancer cells. | Akt/mTOR pathway nih.govbrieflands.com |

| Modulation of Signaling Pathways | Inhibition of pathways crucial for cancer cell growth and survival. | PI3K/Akt, MAPK/ERK1/2 nih.govbrieflands.com |

| Inhibition of Angiogenesis | Prevention of new blood vessel formation that supports tumor growth. | Vascular Endothelial Growth Factor (VEGF) nih.govbrieflands.com |

| Disruption of Membrane Integrity | Alteration of the cancer cell plasma membrane leading to cell death. | Lipid rafts, calcium channels nih.govsdu.dk |

| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | Antioxidant enzymes nih.gov |

Development of Advanced Delivery Systems for Research Applications

To enhance the therapeutic potential and research applications of compounds like carfenazine, advanced drug delivery systems (DDS) are being explored. nih.govgenesispub.org These systems aim to improve the delivery of a drug to its target site, thereby increasing efficacy and minimizing off-target effects. nih.govinteresjournals.org For research purposes, these systems can provide better control over the concentration and duration of exposure of carfenazine to cells or tissues in experimental models.

Recent advancements in DDS include the use of nanoparticles, liposomes, and polymers. genesispub.orgnih.gov These carriers can encapsulate the drug, protecting it from degradation and allowing for targeted delivery. nih.gov For instance, nanoparticles can be engineered to specifically bind to receptors that are overexpressed on cancer cells, concentrating the therapeutic agent at the tumor site. interesjournals.org

Stimuli-responsive delivery systems represent another innovative approach. interesjournals.org These systems are designed to release their drug payload in response to specific triggers, such as changes in pH or temperature, which are often characteristic of the tumor microenvironment. genesispub.org This allows for a more precise and controlled release of the drug.

The development of such advanced delivery systems for carfenazine could significantly impact preclinical research by:

Improving solubility and stability: Enhancing the compound's usability in various experimental setups.

Enabling targeted delivery: Allowing for more precise investigation of its effects on specific cell types or tissues.

Providing controlled release: Facilitating studies on the time-dependent effects of the compound.

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

The concept of "one drug, one target" is often an oversimplification, as many drugs, including phenothiazines, exhibit polypharmacology , meaning they interact with multiple targets. plos.orgnih.gov Understanding these off-target interactions is crucial for both elucidating the full spectrum of a drug's biological activity and anticipating potential side effects. frontiersin.orgresearchgate.net

Carfenazine, as a phenothiazine (B1677639), is known to interact with dopamine (B1211576) receptors, which is the basis for its antipsychotic effects. drugbank.comnih.gov However, research suggests that phenothiazines also interact with other targets, which may contribute to their anticancer effects and other biological activities. plos.org One such notable off-target interaction is the inhibition of calmodulin (CaM) , a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell proliferation and signal transduction. plos.orgnih.gov The interaction with CaM may be a key component of the anticancer mechanism of some phenothiazines. plos.org

Investigating the polypharmacology of carfenazine at a molecular level involves a range of techniques, including:

Computational modeling and docking studies: To predict potential binding sites on various proteins.

In vitro binding assays: To confirm and quantify the interaction between carfenazine and putative targets.

Proteomics-based approaches: To identify the full spectrum of proteins that interact with the drug within a cell.

A deeper understanding of carfenazine's off-target interactions could lead to the identification of novel therapeutic targets and the design of more selective and effective drugs. frontiersin.org

Integration of Omics Data in Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by enabling a global analysis of molecules within a cell or organism. nih.govmdpi.com Integrating these large-scale datasets into the mechanistic studies of carfenazine can provide a comprehensive, systems-level understanding of its effects. mdpi.comresearchgate.net

For example, transcriptomics (the study of the complete set of RNA transcripts) can reveal how carfenazine alters gene expression patterns in cancer cells. This could identify entire pathways that are up- or downregulated by the drug, offering clues about its mechanism of action. figshare.comProteomics (the study of the complete set of proteins) can identify the direct protein targets of carfenazine and downstream changes in protein expression and post-translational modifications. nih.govMetabolomics (the study of the complete set of metabolites) can show how carfenazine affects cellular metabolism, which is often reprogrammed in cancer. nih.gov

By combining these different omics datasets, researchers can construct detailed molecular maps of carfenazine's cellular effects, leading to a more holistic understanding of its therapeutic potential and potential toxicities. mdpi.com This integrative approach is crucial for identifying biomarkers that could predict which patients are most likely to respond to carfenazine-based therapies.

Novel Methodologies for Studying Neurotransmitter Systems

While the focus is shifting towards the non-antipsychotic applications of carfenazine, its interaction with neurotransmitter systems remains a key aspect of its biological profile. drugbank.com Advances in methodologies for studying these systems are providing new tools to investigate the nuanced effects of drugs like carfenazine on the brain and nervous system. mdpi.commdpi.com

Traditional methods for studying neurotransmitters, such as microdialysis, are being complemented by more advanced techniques with higher spatial and temporal resolution. mdpi.com These include:

Genetically encoded sensors: These are proteins that can be introduced into specific neurons to report neurotransmitter levels in real-time with high precision.

Advanced imaging techniques: Methods like two-photon microscopy allow for the visualization of neural activity and neurotransmitter release in living animals with unprecedented detail.

Optogenetics: This technique uses light to control the activity of specific neurons, enabling researchers to dissect the precise role of different neural circuits in the effects of a drug.

These novel methodologies can be applied to study how carfenazine modulates the activity of dopamine and other neurotransmitter systems. news-medical.net This could provide a more refined understanding of its neurological effects and potentially lead to the development of new therapeutic strategies for neurological and psychiatric disorders. mdpi.com

Q & A

Q. What are the established methods for synthesizing and structurally characterizing carfenazine hydrogen maleate?

Carfenazine hydrogen maleate is synthesized via a multi-step organic reaction involving the condensation of phenothiazine derivatives with appropriate alkylating agents. The maleate salt is formed by reacting the free base of carfenazine with maleic acid in a stoichiometric ratio . Structural characterization typically employs:

- Single-crystal X-ray diffraction (SCXRD) to resolve the crystal lattice and hydrogen bonding patterns, as demonstrated in alkali metal maleate studies .

- Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of maleate-specific carboxylate vibrations (~1600 cm⁻¹) .

- Nuclear magnetic resonance (NMR) for verifying proton environments in the phenothiazine and maleate moieties .

Q. How can researchers quantify carfenazine hydrogen maleate in complex matrices (e.g., biological samples or formulations)?

Validated analytical methods include:

- High-performance liquid chromatography (HPLC) with UV detection, optimized using ion-pairing agents (e.g., tetraethylammonium acetate) to separate maleate salts from interferents .

- UV-Vis spectrophotometry at 254 nm, calibrated against standard solutions of known concentration .

- Chiral separation techniques , such as vancomycin-based chiral columns, to resolve enantiomeric impurities, as applied to structurally similar maleate salts .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported solubility and stability data for carfenazine hydrogen maleate?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) and stability (e.g., pH-dependent degradation) require:

- Controlled solubility assays using ultrasonic dispersion methods under standardized temperatures and solvent polarities .

- Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to monitor polymorphic transitions or hydrate formation .

- pH titration experiments to identify critical stability thresholds, as maleate salts are prone to hydrolysis in alkaline conditions .

Q. How can computational modeling elucidate the molecular interactions of carfenazine hydrogen maleate in biological systems?

- Path integral molecular dynamics (PIMD) simulations, combined with range-separated density functional theory (DFT), model nuclear quantum effects on maleate anion conformations, particularly intramolecular hydrogen bonding .

- Molecular docking studies quantify binding affinities to target receptors (e.g., dopamine D2 receptors), leveraging crystal structure data from the Protein Data Bank (PDB) .

Q. What methodologies resolve contradictions in toxicity profiles reported for carfenazine maleate formulations?

- In vitro cytotoxicity assays (e.g., MTT or LDH release) on neuronal cell lines to differentiate intrinsic drug toxicity from excipient effects .

- Cardiovascular safety profiling using Langendorff heart preparations to assess arrhythmogenic potential, as chlorphenamine maleate (a structural analog) targets cardiovascular systems .

- Metabolomic profiling via LC-MS to identify reactive metabolites that may explain species-specific toxicities .

Q. How do formulation additives influence the physicochemical properties of carfenazine hydrogen maleate?

- Compatibility studies using DSC and PXRD to detect interactions between carfenazine maleate and common excipients (e.g., lactose, magnesium stearate) .

- Dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) to evaluate the impact of surfactants on bioavailability .

- Raman spectroscopy to monitor stress-induced polymorphic changes during granulation or tablet compression .

Methodological Notes

- Safety protocols : Use respiratory protection (NIOSH-certified N95 masks) and chemical-resistant gloves (e.g., nitrile) during synthesis, as maleic acid is a respiratory and dermal irritant .

- Data validation : Cross-reference experimental results with computational predictions (e.g., DFT-optimized geometries vs. SCXRD data) to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.